molecular formula C8H8BrFO2 B6358765 5-Bromo-1-fluoro-2,3-dimethoxybenzene CAS No. 1781895-46-2

5-Bromo-1-fluoro-2,3-dimethoxybenzene

Cat. No. B6358765
CAS RN: 1781895-46-2
M. Wt: 235.05 g/mol
InChI Key: CWHFHIYSRQFHTR-UHFFFAOYSA-N
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Description

“5-Bromo-1-fluoro-2,3-dimethoxybenzene” is a chemical compound with the molecular formula CHBrF . It has an average mass of 203.051 Da and a monoisotopic mass of 201.979340 Da . It is of interest to the scientific community due to its various properties and potential applications in different fields.

Scientific Research Applications

Fluorinated Building Blocks

“5-Bromo-1-fluoro-2,3-dimethoxybenzene” is a type of fluorinated building block . Fluorinated compounds are often used in the pharmaceutical industry due to their unique properties, such as increased stability and ability to modify the biological activity of drug molecules .

Intermediate in Synthetic Preparation

This compound can serve as an intermediate in the synthetic preparation of pharmaceutical inhibitors via cross-coupling reactions . Cross-coupling reactions are a common method used in organic chemistry to create new carbon-carbon bonds, which is a crucial step in the synthesis of many pharmaceutical drugs .

Preparation of Fluorobenzene Derivatives

“5-Bromo-1-fluoro-2,3-dimethoxybenzene” can be used in the preparation of 5-fluoro-benzene-1,3-diol using reagents like tetrabutylammonium iodide and boron trichloride . These fluorobenzene derivatives can have various applications in medicinal chemistry .

Synthesis of Anti-cancer Drugs

One of the potential applications of “5-Bromo-1-fluoro-2,3-dimethoxybenzene” is in the synthesis of anti-cancer drugs . For instance, it can be used to synthesize bis-[di-(3,5-dimethoxyphenyl)methylcyclopentadienyl]titanium (IV)dichloride, which can be used as an anti-cancer drug .

Synthesis of Nitrobenzene Derivatives

This compound can also be used to synthesize 1-bromo-3,5-dimethoxy-2-nitrobenzene via a nitration reaction . Nitrobenzene derivatives have a wide range of applications in the chemical industry, including the production of dyes, pharmaceuticals, and agrochemicals .

Safety and Hazards

The safety data sheet for “5-Bromo-1-fluoro-2,3-dimethoxybenzene” suggests avoiding ingestion and inhalation. It should be kept away from open flames, hot surfaces, and sources of ignition. Use only non-sparking tools and take precautionary measures against static discharges. The containers should be kept tightly closed in a dry, cool, and well-ventilated place .

properties

IUPAC Name

5-bromo-1-fluoro-2,3-dimethoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO2/c1-11-7-4-5(9)3-6(10)8(7)12-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWHFHIYSRQFHTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)Br)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-1-fluoro-2,3-dimethoxybenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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